molecular formula C17H20N6O2 B2939995 5-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one CAS No. 1421441-10-2

5-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2939995
CAS No.: 1421441-10-2
M. Wt: 340.387
InChI Key: WPHNBJXJUOVNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a piperazine ring, which is a six-membered ring with two nitrogen atoms. This piperazine ring is further attached to a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a piperazine ring, and a pyrimidine ring. These rings are connected in a specific arrangement, which contributes to the overall structure of the molecule .

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

  • The compound is utilized in the study of dipeptidyl peptidase IV inhibitors, particularly in the treatment of type 2 diabetes. The metabolism, excretion, and pharmacokinetics of similar compounds have been examined in rats, dogs, and humans, revealing insights into absorption rates, routes of metabolism, and elimination mechanisms. (Sharma et al., 2012)

Antimicrobial Applications

  • Compounds with structural similarities have been synthesized and tested for their antimicrobial activities. This includes the reaction of various compounds to yield pyrimidinones and triazinones, which have potential applications in combating microbial infections. (Abdel-rahman et al., 2002)

Anti-Cancer Activities

  • Certain derivatives have been investigated for their anti-cancer properties. For instance, studies have shown that modifications of the pyrimidine ring, such as the addition of piperidine/pyrrolidine groups, can enhance anti-cancer activities. (Singh & Paul, 2006)

Inhibitor Design and Drug Development

  • The structural features of similar compounds have been utilized in the design of inhibitors, such as phosphodiesterase-5 (PDE-5) inhibitors. Research in this area focuses on developing compounds with improved inhibitory activity for therapeutic applications. (Su et al., 2021)

Properties

IUPAC Name

5-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c24-16-4-3-13(20-16)17(25)23-9-7-22(8-10-23)15-11-14(18-12-19-15)21-5-1-2-6-21/h1-2,5-6,11-13H,3-4,7-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHNBJXJUOVNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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